![molecular formula C6H6BN3O2 B1378953 (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid CAS No. 1417985-25-1](/img/structure/B1378953.png)

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

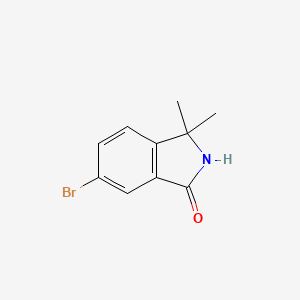

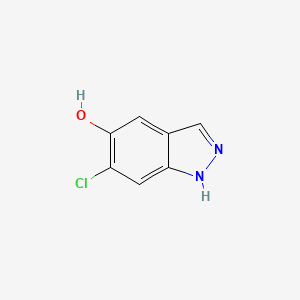

“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is a chemical compound with the CAS number 1417985-25-1 . It has a molecular weight of 162.94 and a molecular formula of C6H6BN3O2 .

Molecular Structure Analysis

The molecular structure of “(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” consists of a pyrazolo[3,4-b]pyridine core with a boronic acid group attached . The compound has 12 heavy atoms, 9 of which are aromatic .Physical And Chemical Properties Analysis

“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is stored in an inert atmosphere at 2-8°C . It has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .科学的研究の応用

Pharmacological Properties

1H-Pyrazolo[3,4-b]pyridine derivatives are known for their wide range of pharmacological properties. They are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate, and are also used in the treatment of pulmonary hypertension with drugs like riociguat .

Synthesis of Modified Derivatives

Ongoing research is focused on understanding the reaction mechanisms and improving yields for the synthesis of modified derivatives of 1H-Pyrazolo[3,4-b]pyridine, which could lead to new applications in medicinal chemistry .

Antiviral Applications

These compounds have been evaluated for their biological activity against viruses. For instance, 1H-Pyrazolo[3,4-b]pyridine-5 carboxylic acids have been studied for their effectiveness against vaccinia virus .

Biomedical Applications

With more than 300,000 described 1H-pyrazolo[3,4-b]pyridines included in numerous references and patents, these compounds have a significant presence in biomedical research and applications .

Synthetic Strategies

From 2017 to 2021, comprehensive data on synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized. This includes methods to assemble the pyrazolopyridine system and their advantages and drawbacks .

Medicinally Privileged Structure

Pyrazolo[3,4-b]pyridine is considered a medicinally privileged structure. Research has led to the synthesis of a combinatorial library of its tetra- and persubstituted derivatives, which could have various biological activities .

Safety and Hazards

特性

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIUBXRQKVVTPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2)N=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)

![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)